Ethyl 5-(difluoromethyl)pyridine-2-acetate
Description
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 2-[5-(difluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H11F2NO2/c1-2-15-9(14)5-8-4-3-7(6-13-8)10(11)12/h3-4,6,10H,2,5H2,1H3 |
InChI Key |
IENULWPHYTWLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(difluoromethyl)pyridine-2-acetate typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often leverage metal-based catalytic processes to achieve high yields and purity. These methods include the use of transition metal catalysts to facilitate the difluoromethylation of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(difluoromethyl)pyridine-2-acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Ethyl 5-(difluoromethyl)pyridine-2-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of Ethyl 5-(difluoromethyl)pyridine-2-acetate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and binding affinity to target proteins, thereby modulating their activity. This interaction can influence various biological pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The difluoromethyl group introduces challenges in regioselective fluorination, often requiring specialized reagents (e.g., Deoxo-Fluor) compared to simpler halogenation or alkoxylation steps in analogs .
Physicochemical Properties
Fluorination significantly alters lipophilicity, solubility, and metabolic stability:
| Compound Name | Calculated LogP* | Aqueous Solubility (mg/mL)* | Metabolic Stability (t₁/₂, h)* |
|---|---|---|---|
| Ethyl 5-(difluoromethyl)pyridine-2-acetate | 2.1 | 0.45 | >6 |
| Ethyl 2-(5-fluoropyridin-3-yl)acetate | 1.8 | 0.78 | 3.5 |
| Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate | 0.9 | 1.2 | <2 |
| Ethyl 5-chloro-4-ethoxypyridine-2-acetate | 2.3 | 0.32 | 4.1 |
*Hypothetical data based on structural trends from .
Key Observations :
- Lipophilicity: The difluoromethyl group increases LogP compared to monofluoro or hydroxylated analogs, enhancing membrane permeability but reducing solubility .
- Metabolic Stability : The -CF₂H group resists oxidative metabolism more effectively than -Cl or -OCH₂CH₃, as fluorination blocks cytochrome P450-mediated degradation .
Role of Fluorination
The difluoromethyl group confers unique advantages:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the difluoromethyl group into pyridine-based acetates?
- Methodological Answer : The difluoromethyl group can be introduced via difluorocarbene transfer using reagents like sodium chlorodifluoroacetate. For example, N-(pyridin-2-yl)acetamide derivatives serve as precursors, reacting with difluorocarbene sources under basic conditions to yield difluoromethylated pyridines. Reaction optimization often involves adjusting pH, temperature, and solvent polarity to enhance yield and selectivity .
Q. How does the difluoromethyl group influence the physicochemical and pharmacokinetic properties of pyridine derivatives?
- Methodological Answer : The difluoromethyl group reduces basicity of adjacent amines through strong electron-withdrawing effects, improving metabolic stability and bioavailability. Fluorine’s stereoelectronic effects also alter molecular conformation, potentially enhancing target binding affinity. Comparative studies using fluorinated vs. non-fluorinated analogs are critical to isolate these effects .
Q. What safety precautions are recommended for handling Ethyl 5-(difluoromethyl)pyridine-2-acetate in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of spills, absorb with inert materials (e.g., sand, vermiculite) and dispose via approved hazardous waste channels. Avoid aqueous rinses for fire suppression due to potential toxic fume release .
Advanced Research Questions
Q. How can reaction conditions be optimized for the difluoromethylation of pyridine-acetate precursors?
- Methodological Answer : Key parameters include:
- Catalyst selection : Transition metals (e.g., Cu or Pd) may enhance difluorocarbene transfer efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility.
- Temperature gradients : Stepwise heating (e.g., 0°C to 60°C) minimizes side reactions.
Example: A coupling reaction using (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxohexafluorophosphate) achieved 39% yield under controlled conditions .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
- Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., identical reagents, equipment, and protocols). Use advanced analytical techniques (e.g., LC-MS, NMR) to verify purity and structural integrity. Cross-reference data with computational models (e.g., DFT calculations) to identify discrepancies in reaction pathways or conformational stability .
Q. What advanced analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy : NMR quantifies fluorinated groups and detects stereochemical anomalies.
- High-resolution mass spectrometry (HR-MS) : Confirms molecular formula and detects trace impurities.
- X-ray crystallography : Resolves 3D conformation and docking interactions.
- HPLC with UV/Vis or fluorescence detection : Monitors reaction progress and purity (>98% threshold for biological assays) .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature, light exposure)?
- Methodological Answer : Perform accelerated stability studies:
- Thermal stress : Store at 40°C, 75% relative humidity for 6 months; monitor degradation via HPLC.
- Photolytic stress : Expose to UV light (320–400 nm) for 48 hours; assess decomposition products.
- Hydrolytic stress : Test in buffered solutions (pH 1–13) at 25°C; quantify hydrolysis rates.
Stability data should inform storage recommendations (e.g., desiccated, −20°C, amber vials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
